molecular formula C13H11ClN2O3 B2555879 Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate CAS No. 853330-21-9

Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate

Cat. No.: B2555879
CAS No.: 853330-21-9
M. Wt: 278.69
InChI Key: YOMCUTKRXLBFCC-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate is an organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyridazinone ring, which is further connected to a methyl acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone derivative. The final step involves esterification with methanol in the presence of an acid catalyst to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)acetate
  • Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

Uniqueness

Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate is unique due to its pyridazinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-19-13(18)8-16-12(17)7-6-11(15-16)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMCUTKRXLBFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853330-21-9
Record name METHYL (3-(4-CHLOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL)ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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